Agdnph

Description

Agdnph (assumed to be a typographical variation of NADPH, Nicotinamide Adenine Dinucleotide Phosphate) is a critical coenzyme in biochemical redox reactions, particularly in anabolic processes such as lipid and nucleic acid synthesis. It serves as a reducing agent, donating electrons in reactions catalyzed by enzymes like glutathione reductase and cytochrome P450 oxidoreductases. Structurally, NADPH consists of a nicotinamide ring, adenine, two ribose sugars, and two phosphate groups, with a reducing equivalent stored in the form of a hydride ion (Figure 1). Its redox activity is central to cellular defense against oxidative stress and biosynthetic pathways.

Propriétés

Numéro CAS |

54420-09-6 |

|---|---|

Formule moléculaire |

C13H14N4O8 |

Poids moléculaire |

354.27 g/mol |

Nom IUPAC |

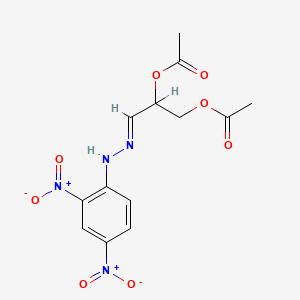

[(3E)-2-acetyloxy-3-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate |

InChI |

InChI=1S/C13H14N4O8/c1-8(18)24-7-11(25-9(2)19)6-14-15-12-4-3-10(16(20)21)5-13(12)17(22)23/h3-6,11,15H,7H2,1-2H3/b14-6+ |

Clé InChI |

DCFWCNICPPGHCN-MKMNVTDBSA-N |

SMILES |

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

SMILES isomérique |

CC(=O)OCC(/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

SMILES canonique |

CC(=O)OCC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C |

Synonymes |

2,3-di-O-acetylglyceroaldehyde-2,4-dinitrophenylhydrazone 2,3-diacetylglyceroaldehyde-2,4-dinitrophenylhydrazone AGDNPH |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

NADPH is often compared to its analogs NADH, FADH₂, and glutathione due to overlapping roles in electron transfer. Key differences include:

Table 1: Structural and Functional Properties of NADPH and Analogous Compounds

NADPH’s additional phosphate group distinguishes it from NADH, enabling selective binding to enzymes with a NADPH-specific binding domain. This structural nuance underpins its specialization in biosynthetic pathways, unlike NADH, which predominates in energy production.

Kinetic and Thermodynamic Data

Studies using stopped-flow spectroscopy and X-ray crystallography reveal that NADPH exhibits a higher binding affinity (Kd = 0.5 µM) for glutathione reductase compared to NADH (Kd = 15 µM). This affinity is attributed to electrostatic interactions between the 2′-phosphate group of NADPH and arginine residues in the enzyme’s active site.

Table 2: Kinetic Parameters for NADPH and NADH in Glutathione Reductase

| Substrate | $ k_{cat} $ (s⁻¹) | $ K_m $ (µM) | Catalytic Efficiency ($ k{cat}/Km $) |

|---|---|---|---|

| NADPH | 450 | 0.5 | 900 |

| NADH | 300 | 15 | 20 |

Stability and Reactivity

NADPH is more sensitive to alkaline conditions than NADH due to its phosphate groups, with a half-life of 12 hours at pH 9.0 versus 24 hours for NADH. In contrast, FADH₂ is prone to auto-oxidation in aerobic environments, limiting its utility outside mitochondrial membranes.

Industrial Catalysis

NADPH-dependent enzymes are engineered for asymmetric synthesis in pharmaceutical manufacturing. For example, ketoreductases utilizing NADPH achieve enantiomeric excess (ee) >99% in statin drug intermediates, outperforming NADH-dependent counterparts (ee = 85–90%).

Biomedical Relevance

NADPH oxidase (NOX) isoforms, which generate reactive oxygen species (ROS), are implicated in chronic inflammation. Inhibitors targeting NOX-2 show 50% higher specificity compared to NADH oxidase inhibitors, underscoring NADPH’s unique role in disease mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.